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HDMBOA-Glc

Cat. No.: B1263270
CAS No.: 113565-33-6
M. Wt: 387.34 g/mol
InChI Key: UOASSFRPBORTCT-UHFFFAOYSA-N
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Description

Contextualization within the Benzoxazinoid (BX) Class of Specialized Metabolites

HDMBOA-Glc is a prominent member of the benzoxazinoid (BX) class of specialized metabolites, which are indole-derived compounds widely distributed among Poaceae (grasses) and some dicot families. ontosight.ainih.govfishersci.at The biosynthesis of benzoxazinoids begins in the plastids with the conversion of indole-3-glycerol phosphate (B84403), an intermediate of tryptophan biosynthesis, into indole (B1671886), catalyzed by the enzyme BENZOXAZINELESS1 (BX1). biorxiv.orgacs.orgcdutcm.edu.cn This initial step leads to a complex pathway involving several enzymatic reactions across different cellular compartments.

A central precursor in the benzoxazinoid pathway is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc). This compound is primarily formed from DIMBOA-Glc through O-methylation reactions. This conversion is catalyzed by a group of O-methyltransferases, including BX10, BX11, and BX12. acs.orgontosight.aichemspider.comnih.gov Additionally, BX14 has also been identified as an enzyme capable of converting DIMBOA-Glc to this compound, providing a level of redundancy in the pathway. acs.org The accumulation of this compound is often observed upon insect herbivory or fungal infection, indicating its role as an induced defense compound. biorxiv.orgcdutcm.edu.cn

The biosynthesis of this compound from its precursors involves specific enzymatic steps, as summarized in the table below:

EnzymeSubstrateProductRole in this compound BiosynthesisReference
BX10DIMBOA-GlcThis compoundO-methylation acs.orgontosight.aichemspider.comnih.gov
BX11DIMBOA-GlcThis compoundO-methylation acs.orgontosight.aichemspider.comnih.gov
BX12DIMBOA-GlcThis compoundO-methylation acs.orgontosight.aichemspider.comnih.gov
BX14DIMBOA-GlcThis compoundO-methylation acs.org

Significance of Benzoxazinoids in Plant Chemical Ecology

Benzoxazinoids are well-established for their profound significance in plant chemical ecology, acting as crucial mediators in plant interactions with their environment. They provide innate defense against a wide range of biotic stresses, including herbivorous insects, pathogenic fungi, and bacteria. biorxiv.orgontosight.ainih.govfishersci.atcdutcm.edu.cn Beyond direct toxicity, BXs also function as regulators of other defensive processes and can influence plant-plant interactions through allelopathy. ontosight.ainih.govfishersci.at

This compound, in particular, plays a dynamic role in these ecological interactions. Its accumulation is notably induced by biotic stresses such as insect herbivory and fungal attacks. biorxiv.orgcdutcm.edu.cn For instance, in maize, infestation by the bird cherry oat aphid (Rhopalosiphum padi) or infection by the fungus Setosphaeria turtica leads to increased levels of this compound, particularly in apoplastic leaf extracts. cdutcm.edu.cn This induction highlights this compound's involvement in the plant's innate immunity responses. cdutcm.edu.cn

Research findings indicate a complex interplay between different benzoxazinoids in plant defense. While DIMBOA-Glc and its aglucone DIMBOA are known to induce callose deposition, a marker of plant innate immunity, this compound has been observed to have a different or even opposite effect on callose deposition in some instances. ontosight.ai This suggests a nuanced regulatory role for this compound in plant defense signaling, where its presence might fine-tune the plant's immune response rather than directly eliciting broad defense mechanisms like callose deposition.

Furthermore, the ecological significance of this compound extends to tritrophic interactions. Highly adapted specialist herbivores, such as the western corn rootworm (Diabrotica virgifera virgifera), have evolved mechanisms to sequester this compound from their host plants, primarily maize roots where this compound is dominant. These insects can then hydrolyze the sequestered this compound to produce toxic breakdown products like MBOA, which they utilize for their own defense against predators and entomopathogenic nematodes. This phenomenon illustrates a fascinating co-evolutionary arms race, where a plant's defense metabolite is co-opted by an herbivore for its own protection, underscoring the intricate and multifaceted roles of specialized metabolites like this compound in natural ecosystems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO10 B1263270 HDMBOA-Glc CAS No. 113565-33-6

Properties

CAS No.

113565-33-6

Molecular Formula

C16H21NO10

Molecular Weight

387.34 g/mol

IUPAC Name

4,7-dimethoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H21NO10/c1-23-7-3-4-8-9(5-7)25-16(14(22)17(8)24-2)27-15-13(21)12(20)11(19)10(6-18)26-15/h3-5,10-13,15-16,18-21H,6H2,1-2H3

InChI Key

UOASSFRPBORTCT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC

melting_point

143-145°C

physical_description

Solid

Synonyms

2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside
HDMBOA-Glc

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Hdmboa Glc

Precursor Pathway to DIMBOA-Glc

The formation of DIMBOA-Glc is a foundational pathway branching from primary metabolism. nih.gov The process originates in the plastids with the conversion of indole-3-glycerol phosphate (B84403), a product of the shikimate pathway, into indole (B1671886). nih.gov This initial, pathway-defining step is catalyzed by the enzyme indole-3-glycerol phosphate lyase, encoded by the Benzoxazineless 1 (Bx1) gene. nih.govresearchgate.net

Following its synthesis, indole is sequentially oxidized by a series of four cytochrome P450 monooxygenases (encoded by Bx2, Bx3, Bx4, and Bx5) located in the endoplasmic reticulum. researchgate.netmdpi.comoup.com This cascade of reactions results in the formation of the core benzoxazinoid structure, 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). nih.gov

To prevent autotoxicity, the unstable DIBOA aglucone is stabilized through glucosylation in the cytoplasm. researchgate.netmdpi.com This reaction is carried out by UDP-glucosyltransferases, specifically those encoded by Bx8 and Bx9, which attach a glucose molecule to DIBOA to form the stable DIBOA-Glc. nih.govnih.gov

The pathway continues in the cytosol with two final modifications to convert DIBOA-Glc into DIMBOA-Glc. researchgate.net First, a hydroxylation at the C-7 position of the aromatic ring of DIBOA-Glc is catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD) encoded by the Bx6 gene, yielding 2,4,7-trihydroxy-1,4-benzoxazin-3(4H)-one-glucoside (TRIBOA-Glc). nih.govresearchgate.netresearchgate.net Subsequently, the newly added hydroxyl group is methylated by an O-methyltransferase (OMT) encoded by the Bx7 gene, completing the synthesis of DIMBOA-Glc. nih.govnih.govresearchgate.netresearchgate.net DIMBOA-Glc is the most prevalent benzoxazinoid in young, undamaged maize tissues. nih.gov

Enzymatic Conversion of DIMBOA-Glc to HDMBOA-Glc

While DIMBOA-Glc is a major constitutive defense compound, its conversion to this compound is a key inducible response that enhances chemical defense. This transformation involves a final methylation step catalyzed by specific O-methyltransferases.

The conversion of DIMBOA-Glc to this compound is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methylation of the 4-hydroxyl group on the DIMBOA-Glc molecule. nih.govnih.gov This reaction is mediated by a set of specialized O-methyltransferases (OMTs). In maize, four key enzymes encoded by the genes Bx10, Bx11, Bx12, and Bx14 have been identified to perform this function. researchgate.netnih.govchimia.ch These enzymes transfer a methyl group from the cosubstrate SAM to DIMBOA-Glc, yielding this compound. nih.gov

The activity and expression of these OMTs are differentially regulated. While Bx12 and Bx14 are often constitutively expressed, the expression of Bx10 and Bx11 is strongly induced by herbivore feeding, fungal infection, or treatment with defense-related signaling molecules like jasmonic acid. chimia.choup.comnih.gov This inducibility allows the plant to rapidly increase the production of the more potent this compound upon detecting a threat. nih.govnih.gov

Table 1: O-Methyltransferases in this compound Biosynthesis
GeneEnzymeExpression PatternReference
Bx10O-MethyltransferaseInducible (herbivory, jasmonic acid) chimia.choup.com
Bx11O-MethyltransferaseInducible (herbivory) chimia.choup.com
Bx12O-MethyltransferaseConstitutive chimia.choup.com
Bx14O-MethyltransferaseConstitutive chimia.choup.com

2-Oxoglutarate-dependent dioxygenases (2-ODDs) are a large family of enzymes that catalyze a variety of oxidative reactions, including hydroxylations. jianhaidulab.com In the context of benzoxazinoid biosynthesis, 2-ODDs play a critical role, but not in the direct conversion of DIMBOA-Glc to this compound.

The key 2-ODD in the formation of the this compound precursor is BX6. This enzyme is responsible for the C-7 hydroxylation of DIBOA-Glc to form TRIBOA-Glc, the substrate for the O-methyltransferase BX7, which then produces DIMBOA-Glc. nih.govnih.gov Therefore, the activity of BX6 is an essential prerequisite for the eventual synthesis of this compound.

Another 2-ODD, encoded by the Bx13 gene, also acts on DIMBOA-Glc. However, it catalyzes a different reaction, converting DIMBOA-Glc into an intermediate called TRIMBOA-Glc. nih.govresearchgate.netmdpi.com This initiates a separate branch of the pathway leading to the formation of other complex benzoxazinoids like DIM2BOA-Glc and HDM2BOA-Glc, rather than this compound. nih.govresearchgate.net

Genetic Regulation of this compound Biosynthesis

The accumulation of this compound is tightly controlled at the genetic level, primarily through the transcriptional regulation of the biosynthetic genes, particularly the terminal O-methyltransferases.

The differential expression of the OMTs that catalyze the final step in this compound synthesis is a primary mode of regulation. The Bx10 and Bx11 genes are strongly upregulated in response to biotic stresses. For example, feeding by Spodoptera exigua (fall armyworm) caterpillars induces the expression of Bx10 and Bx11 within an hour. oup.com Similarly, treatment with jasmonic acid, a key plant defense hormone, induces the activity of DIMBOA-Glc 4-O-methyltransferase, leading to the accumulation of this compound. nih.gov In contrast, Bx12 expression is largely constitutive, contributing to baseline levels of this compound in certain maize lines. oup.com

Several transcription factors (TFs) have been identified that may regulate the benzoxazinoid pathway. In maize, the TFs ZmbHLH57 and ZmWRKY34 are predicted to bind to the promoters of Bx10 and Bx11. chimia.ch Functional characterization has shown that other TFs, ZmbHLH20 and ZmbHLH76, can modulate the expression of multiple Bx genes, including Bx10/11, and thereby influence the accumulation of this compound. chimia.ch

Quantitative Trait Loci (QTL) mapping is a method used to identify genomic regions that correlate with variation in a quantitative trait, such as the concentration of a specific metabolite. mdpi.com This approach has been successfully used to uncover the genetic basis for natural variation in this compound levels in maize.

Studies using recombinant inbred lines have identified a major QTL for this compound accumulation on chromosome 1. oup.comresearchgate.netresearchgate.net This QTL region contains the gene cluster comprising Bx10, Bx11, and Bx12, providing strong evidence that these O-methyltransferase genes are the primary determinants of this compound production. nih.govoup.com Another QTL, designated Bb1, which was found to have a high logarithm of the odds (LOD) score for the production of related compounds, contains the OMT gene Bx14. nih.gov These mapping studies confirm the central role of the identified OMTs in controlling the levels of this compound.

Table 2: QTLs Associated with Benzoxazinoid Accumulation
QTLChromosomeCandidate GenesAssociated CompoundReference
This compound QTL1Bx10, Bx11, Bx12This compound oup.comresearchgate.net
Bb11Bx14 (OMT)HDM2BOA-Glc nih.gov
Benzoxazinoid QTL4Bx gene cluster (Bx1-Bx5, Bx8, Bx6)DIMBOA-Glc researchgate.net

Natural Variation in Biosynthetic Gene Alleles

The production and accumulation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (this compound) exhibit significant natural variation within maize (Zea mays) populations. This variation is largely attributed to the allelic diversity of the genes encoding the O-methyltransferases (OMTs) responsible for its synthesis from 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc).

Genetic mapping studies, including quantitative trait loci (QTL) analysis, have identified a cluster of three genes—Bx10, Bx11, and Bx12—that catalyze the conversion of DIMBOA-Glc to this compound. oup.com An additional O-methyltransferase, encoded by the Bx14 gene, also possesses this catalytic activity, providing a degree of functional redundancy in the pathway. oup.com

A primary driver of the variation in this compound levels among different maize inbred lines is the presence of mutations and transposon insertions within these key biosynthetic genes. For instance, many temperate maize inbred lines exhibit low constitutive levels of this compound due to a transposon insertion in the Bx12 gene, which disrupts its function. oup.com This natural inactivation of O-methyltransferases is a key factor differentiating maize lines with high versus low this compound content. nih.gov

This genetic variation has tangible consequences for plant-herbivore interactions. Studies on the corn leaf aphid (Rhopalosiphum maidis) revealed that differences in resistance among maize lines were linked to the alleles of Bx12. oup.com While this compound is more toxic to aphids in laboratory settings, the aphids paradoxically performed worse on plants with higher levels of its precursor, DIMBOA-Glc. oup.com This is because DIMBOA, unlike this compound, induces callose deposition, a physical defense mechanism that can block aphid feeding. oup.comnih.gov Therefore, the allelic state of genes like Bx12 creates a trade-off between producing a more toxic compound (this compound) and maintaining a precursor that elicits a stronger physical defense response (DIMBOA-Glc).

The table below summarizes the key genes involved in the conversion of DIMBOA-Glc to this compound and the nature of their allelic variation.

GeneEnzyme ClassFunctionSource of Natural VariationPhenotypic Effect of Variation
Bx10a (GRMZM2G311036) O-methyltransferaseConverts DIMBOA-Glc to this compoundGene expression differencesVariation in this compound levels
Bx10b (GRMZM2G336824) O-methyltransferaseConverts DIMBOA-Glc to this compoundGene expression differencesVariation in this compound levels
Bx12 O-methyltransferaseConverts DIMBOA-Glc to this compoundTransposon insertion in some linesLow constitutive this compound levels, altered aphid resistance
Bx14 O-methyltransferaseConverts DIMBOA-Glc to this compoundFunctional redundancyCan compensate for inactive Bx10/11/12 alleles

Subcellular Localization and Storage of this compound

Like other benzoxazinoid glucosides, this compound is stored in the cell's vacuole. oup.comresearchgate.netoup.com This subcellular compartmentalization is a critical feature of the plant's chemical defense system, designed to prevent autotoxicity. The biosynthesis of benzoxazinoids involves enzymes located in different cellular compartments, including the plastids, endoplasmic reticulum, and cytosol. researchgate.netnih.gov The final, stable glucoside forms, such as this compound, are then transported and sequestered within the vacuole.

This storage strategy relies on the physical separation of the stable, inactive glucosides from the enzymes that can activate them. The activating enzymes, β-glucosidases, are primarily located in the plastids and the cell wall. researchgate.netoup.com Under normal physiological conditions, the vacuolar membrane (tonoplast) prevents this compound from coming into contact with these glucosidases.

When a cell is damaged, for instance by herbivore feeding or pathogen attack, the subcellular compartmentalization is disrupted. researchgate.netoup.com This breach allows the vacuolar this compound to mix with the β-glucosidases from the plastids and cell wall. researchgate.net The glucosidases rapidly cleave the glucose moiety from this compound, releasing the unstable and biologically active aglycone, HDMBOA. This aglycone is the toxic form of the compound that acts as a defense against pests and pathogens.

The table below details the subcellular locations of this compound and its activating enzymes.

ComponentSubcellular LocationFunctional StateRole
This compound VacuoleStable, inactive glucosideStored defense precursor
β-glucosidases Plastids, Cell WallActive enzymesCatalyze the removal of the glucose group upon tissue damage
HDMBOA (aglycone) Site of tissue damageUnstable, toxic aglyconeActive defense compound

The concentration of stored this compound can vary significantly between different plant organs. In young maize plants, after an initial high concentration in all tissues, the levels in aerial parts tend to decrease with age. researchgate.net However, in the roots, the concentration of this compound remains relatively stable and it often becomes the predominant benzoxazinoid after about 10 days of growth. researchgate.net

Accumulation Dynamics and Environmental Influences on Hdmboa Glc Levels

Constitutive vs. Induced Accumulation

Plants exhibit two primary strategies for the accumulation of defensive compounds like HDMBOA-Glc: constitutive and induced. Constitutive accumulation refers to the baseline level of the compound maintained by the plant in the absence of any specific threat. This strategy ensures a standing defense against potential attackers. In many maize lines, for instance, the precursor 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc) is produced constitutively. nih.gov

Induced accumulation, on the other hand, is a responsive strategy where the synthesis or conversion of defensive compounds is significantly increased following a specific trigger, such as herbivore feeding or pathogen infection. nih.govnih.gov The conversion of the constitutively produced DIMBOA-Glc into the more potent this compound is a key inducible defense mechanism in grasses like maize. nih.govnih.gov This allows the plant to conserve resources when threats are absent and mount a robust defense when attacked. Whether a plant relies more on constitutive or inducible production of this compound can depend on the specific plant line and its environment, representing a trade-off between constant readiness and the risk of false alarms. nih.gov For example, some maize lines maintain high constitutive levels of this compound in their roots, while its accumulation in leaves is strongly inducible. nih.gov

Biotic Stress Induction

Biotic stressors, including feeding herbivores and invading fungal pathogens, are potent inducers of this compound accumulation. This targeted response enhances the plant's chemical defenses at the site of attack.

Herbivore Feeding

Feeding by various insect herbivores triggers a significant increase in this compound levels in grasses. nih.gov This has been observed in response to chewing herbivores such as the rice armyworm (Mythimna separata) and various Spodoptera species. nih.govoup.com For example, feeding by caterpillars can induce the expression of genes responsible for converting DIMBOA-Glc to this compound within an hour, leading to a localized and rapid accumulation of the compound that can persist for several days. oup.com This induced conversion is a critical component of maize resistance, as the aglycone of HDMBOA is considered a more effective deterrent against some chewing herbivores than that of its precursor, DIMBOA-Glc. nih.govresearchgate.net

Aphids, which are phloem-feeding insects, also induce changes in benzoxazinoid profiles. oup.commdpi.com Studies on maize and wheat have shown that aphid infestation leads to an over-accumulation of this compound. oup.commdpi.com This response involves the increased accumulation of benzoxazinoids in the apoplast—the space outside the cell membrane—which is a key battleground during aphid infestation. oup.com

Table 1: Effect of Herbivore Feeding on this compound Accumulation

Herbivore Species Host Plant Observed Effect on this compound Citation(s)
Rice Armyworm (Mythimna separata) Maize Accumulation nih.gov
Spodoptera species (e.g., S. littoralis, S. exigua) Maize Strong induction and accumulation oup.com

Fungal Pathogen Infection

Infection by fungal pathogens is another powerful biotic stress that induces the accumulation of this compound. nih.govnih.gov In maize, inoculation with the southern corn leaf blight pathogen, Bipolaris maydis, causes this compound levels to increase, reaching a peak approximately 48 hours after inoculation. nih.gov Interestingly, even weakly pathogenic or non-pathogenic fungi like Curvularia lunata and Alternaria alternata can trigger this defensive response. nih.gov The accumulation of this compound is most prominent in the green tissues surrounding the necrotic lesions caused by the infection. nih.gov This localized response suggests a role in containing the spread of the pathogen. nih.gov During the early stages of infection by fungi such as Setosphaeria turcica, maize plants deposit increased levels of this compound into the apoplast, indicating its role in early defense before significant symptoms develop. oup.comuu.nl

Elicitor-Mediated Induction

Plants recognize specific molecules, known as elicitors, which can be derived from pathogens or from the plant itself (in response to damage), to activate their defense responses. Several elicitors have been shown to induce the accumulation of this compound. nih.gov These include chitosan, a component of fungal cell walls and insect exoskeletons, and chitopentaose. uu.nlnih.gov

The plant hormone jasmonic acid (JA) is a key signaling molecule in the induction pathway. nih.govnih.gov Treatment of maize, wheat, and Job's tears with jasmonic acid leads to a significant increase in this compound, which is accompanied by a corresponding decrease in its precursor, DIMBOA-Glc. nih.govnih.gov The activity of the enzyme that catalyzes this conversion, DIMBOA-Glc 4-O-methyltransferase, is also induced by jasmonic acid, with its activity peaking in correlation with this compound accumulation. nih.gov This demonstrates that jasmonic acid acts as a crucial signal transducer in the plant's response to biotic threats, leading to the production of this compound. nih.govjst.go.jp

Table 2: Induction of this compound by Various Elicitors

Elicitor Plant Effect Citation(s)
Bipolaris maydis culture filtrate Maize Accumulation nih.gov
Chitosan / Chitopentaose Maize Accumulation uu.nlnih.gov
Jasmonic Acid (JA) Maize, Wheat, Job's tears Strong accumulation nih.govnih.gov

Temporal and Spatial Accumulation Patterns

The accumulation of this compound is precisely controlled in both time and space within the plant. Following an inductive stimulus like fungal infection or jasmonic acid treatment, the increase in this compound is time-dependent. For example, after treatment with jasmonic acid, enzyme activity responsible for its production begins to increase within 3 hours, peaks after 9 hours, and then gradually declines. nih.gov Similarly, following infection with Bipolaris maydis, this compound levels reach their maximum at 48 hours. nih.gov

Spatially, the accumulation is often highly localized. In response to herbivore feeding, the increase in benzoxazinoids is concentrated at the site of the damage. oup.com In fungal infections, this compound is most abundant in the green tissues directly surrounding the infection lesions, while other degradation products are found within the lesion itself. nih.gov There are also tissue-specific patterns of accumulation. This compound can be constitutively produced in the roots of some maize hybrids while being inducible in the leaves, highlighting different defensive strategies for different plant organs. nih.gov Furthermore, younger leaves often exhibit a stronger induction of benzoxazinoids compared to older leaves on the same plant, directing defenses to the more valuable and vulnerable tissues. oup.com

Whole Tissue vs. Apoplastic Accumulation

The storage and mobilization of this compound involve distinct subcellular compartments, primarily the vacuole for storage and the apoplast for defense signaling and activity.

In its stable, inactive form, this compound, like other benzoxazinoid glucosides, is predominantly stored within the central vacuole of plant cells. uu.nloup.com This sequestration prevents toxicity to the plant itself. Upon cellular damage, such as that caused by chewing herbivores, the vacuolar glucosides are released and come into contact with β-glucosidases located in other cellular compartments like the plastids, leading to the activation of toxic aglycones. uu.nl

However, evidence demonstrates that this compound also accumulates in the apoplast, the space outside the cell membrane, where it can play a role in defense against pathogens and piercing-sucking insects without requiring major tissue disruption. uu.nl Studies on maize have shown that infestation by aphids or treatment with the fungal elicitor chitosan leads to a pronounced increase in this compound levels specifically within apoplastic leaf extracts. uu.nl Its presence has also been detected in the root exudates of maize, indicating it is actively transported out of the cell. nih.gov

Interestingly, the function of this compound in the apoplast appears to differ from its precursor, DIMBOA-Glc. While apoplastic infiltration with DIMBOA can induce defense responses like callose deposition, similar application of this compound does not trigger the same response. uu.nlnih.gov This suggests a functional divergence where DIMBOA may act as a primary signal for certain defenses, while the induced conversion to and apoplastic accumulation of this compound serves a different, potentially more directly toxic, role against specific threats. oup.comnih.gov

Table 1: Compartmentalization and Elicitation of this compound

CompartmentPrimary StateKey FindingsCitations
Vacuole (Whole Tissue)Storage as inactive glucosideServes as the main reservoir, preventing autotoxicity. Released upon tissue damage. uu.nloup.com
ApoplastAccumulates upon stressLevels increase significantly in response to aphid feeding and fungal elicitors. Does not induce callose deposition, unlike its precursor DIMBOA. uu.nlnih.gov
Root ExudatesPresentDetected in fluids exuded from roots, suggesting a role in below-ground interactions. nih.gov

Developmental Stage Specificity

The constitutive and induced levels of benzoxazinoids, including this compound, are highly dependent on the developmental stage of the plant. Generally, the highest concentrations of total benzoxazinoids are found in the early stages of development. oup.com

In maize, benzoxazinoid levels typically peak within the first two weeks after germination, around the two-leaf stage, and then progressively decline as the plant matures. oup.com In young, undamaged seedlings, DIMBOA-Glc is often the most abundant benzoxazinoid. uu.nl However, the capacity to produce this compound is retained in older tissues and can be significantly induced upon stress. uu.nl For instance, feeding by rice armyworm larvae or infection by the fungus Bipolaris maydis leads to a substantial accumulation of this compound in the leaves of mature plants. nih.gov

Environmental factors can interact with the developmental stage to influence this compound levels. For example, drought stress was found to induce the production of a modified form, HDMBOA-2Glc, with the strongest induction observed in seven-day-old seedlings. This indicates that young plants are not only constitutively well-defended but are also highly responsive to abiotic stresses, modifying their benzoxazinoid profiles accordingly.

The strategic allocation of these defensive compounds, with high levels in vulnerable seedlings and the ability for induced accumulation in older plants, reflects an efficient use of metabolic resources, providing protection when and where it is most needed.

Table 2: Influence of Developmental Stage and Stress on Benzoxazinoid Levels in Maize

Developmental StageConditionDominant BenzoxazinoidThis compound LevelCitations
Seedling (first 2 weeks)UndamagedDIMBOA-GlcLow (constitutive) uu.nloup.com
Seedling (7 days old)Drought StressVariesModified forms (e.g., HDMBOA-2Glc) are strongly induced.
Mature PlantUndamagedDIMBOA-GlcLow uu.nl
Mature PlantFungal Infection / HerbivoryThis compoundHigh (induced accumulation) uu.nlnih.gov

Ecological Roles and Interactions of Hdmboa Glc

Plant-Herbivore Interactions

HDMBOA-Glc is a key component of both direct and indirect plant defense strategies against a variety of insect herbivores. Its presence and concentration can significantly influence the feeding behavior, growth, and survival of insects.

Direct Plant Defense Mechanisms

This compound directly impacts herbivores through its toxic and deterrent properties, which are activated upon tissue damage.

In its stored, glycosylated form, this compound is relatively inactive. However, when herbivore feeding causes tissue damage, it comes into contact with β-glucosidases, enzymes that are spatially segregated in intact plant cells. This interaction cleaves the glucose molecule, releasing the unstable and toxic aglycone, HDMBOA. This rapid activation is a cornerstone of the plant's chemical defense, ensuring that the toxic compound is only produced when the plant is under attack. The release of the active aglycone HDMBOA is a critical step in the defense cascade against chewing herbivores. uu.nlresearchgate.net

The activated form, HDMBOA, has been shown to negatively affect the performance of various insect herbivores. For instance, studies have demonstrated that HDMBOA can act as a deterrent and reduce food intake by caterpillars such as Spodoptera littoralis and Spodoptera frugiperda. researchgate.netnih.gov While this compound itself may not deter feeding, its conversion to HDMBOA upon ingestion and interaction with insect or plant enzymes leads to reduced weight gain in larvae. researchgate.net In artificial diet assays, this compound has been shown to be more toxic to the corn leaf aphid (Rhopalosiphum maidis) than its precursor, DIMBOA-Glc, significantly reducing aphid progeny production and survival at concentrations found in maize leaves. nih.gov

Table 1: Effect of this compound on Insect Performance

Insect Species Parameter Measured Effect of this compound
Spodoptera littoralis Larval weight gain Reduced
Spodoptera frugiperda Larval weight gain Reduced
Rhopalosiphum maidis Progeny production Significantly reduced

The effectiveness of this compound as a defense compound varies between different herbivore guilds. It is generally considered more effective against chewing herbivores, such as caterpillars, due to the extensive tissue damage they cause, which facilitates the rapid conversion of this compound to the toxic HDMBOA. nih.gov For phloem-feeding insects like aphids, the defense mechanism is more complex. While this compound is toxic to aphids in vitro, its precursor, DIMBOA-Glc, plays a more significant role in planta by inducing callose deposition, which can block aphid stylets. nih.govoup.comoup.com Therefore, the conversion of DIMBOA-Glc to this compound can represent a trade-off in defense, increasing resistance against caterpillars while potentially decreasing resistance against aphids. oup.comoup.com

Indirect Plant Defense Mechanisms

While direct toxicity is a primary function, benzoxazinoids like this compound can also be involved in indirect defense mechanisms, although this area is less studied for this specific compound compared to its direct effects. The production of volatile compounds upon herbivory, which can attract natural enemies of the herbivores, is a known indirect defense mechanism in many plants. While research has shown that herbivory induces the accumulation of this compound, further studies are needed to fully elucidate its specific role in attracting predators and parasitoids. researchgate.net

Plant-Pathogen Interactions

This compound also contributes to a plant's defense against pathogens. Its accumulation has been observed in response to fungal infections. nih.govnih.govscielo.br The release of the biocidal aglycone HDMBOA upon pathogen attack can inhibit fungal growth. Furthermore, the precursor DIMBOA has been shown to function as a defense-regulating signal by inducing callose deposition, a physical barrier that can impede pathogen penetration. uu.nl While DIMBOA is a more direct elicitor of callose, the metabolic shift towards this compound production upon pathogen attack suggests a multifaceted role for this class of compounds in anti-pathogen defense. uu.nl For instance, maize plants deficient in benzoxazinoids show increased susceptibility to fungal pathogens like Setosphaeria turtica. uu.nl

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside This compound
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside DIMBOA-Glc
2,4-dihydroxy-1,4-benzoxazin-3-one DIBOA
6-methoxy-2-benzoxazolinone MBOA
2-benzoxazolinone BOA
2,4-dihydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one-glucoside DIM2BOA-Glc
2-hydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside HBOA-Glc
2-hydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one-glucoside HDM2BOA-Glc
2-hydroxy-7-methoxy-1,4-benzoxazin-3-one HMBOA
2-(2,4,7-trihydroxy-1,4-benzoxazin-3-one)-β-D-glucopyranose TRIBOA-Glc

Role in Plant Innate Immunity

This compound, a benzoxazinoid found in grasses like maize and wheat, plays a significant role in the plant's innate immune system. Its precursor, DIMBOA-Glc, is converted to this compound, and this conversion is often induced by herbivore feeding or fungal infection oup.comnih.govmdpi.comnih.gov. This response suggests that this compound is a key component of the plant's induced defense strategy.

Upon attack by pests or pathogens, the plant increases the accumulation of this compound in its tissues nih.govsigmaaldrich.com. For instance, in maize leaves, the amount of this compound increases significantly following inoculation with the pathogenic fungus Bipolaris maydis nih.govsigmaaldrich.com. Similarly, feeding by rice armyworm larvae also leads to the accumulation of this compound nih.gov. This induced accumulation is a critical aspect of the plant's defense, creating a more toxic environment for the attacking organism nih.gov.

Interestingly, while DIMBOA-Glc is involved in signaling for callose deposition, a physical barrier against aphid stylets and fungal penetration, this compound does not appear to share this function oup.comnih.govnih.gov. Infiltration of maize leaves with DIMBOA, the aglycone of DIMBOA-Glc, induces callose formation, but this compound does not elicit the same response oup.comnih.govnih.gov. This functional divergence highlights a trade-off in plant defense strategies, which is further explored in section 4.5.

Influence on Pathogen Growth and Germination

This compound itself is a glucoside and is relatively stable and less toxic in this form. Its defensive activity is realized upon tissue damage by herbivores or pathogens, which brings it into contact with β-glucosidases. These enzymes hydrolyze this compound to its unstable aglycone, HDMBOA, which is more toxic nih.gov. The breakdown of HDMBOA further releases MBOA, which has been shown to have strong inhibitory effects on the germination of conidia and the growth of germ tubes of various fungi, including Bipolaris maydis, Curvularia lunata, and Alternaria alternata nih.gov.

Research has shown that the accumulation of this compound is a precursor to the release of the more potent antifungal compound MBOA in maize leaves infected with fungi nih.gov. While this compound itself is part of the plant's response, its degradation products are key players in directly inhibiting fungal growth. The conversion of DIMBOA-Glc to this compound is considered an important step in enhancing resistance against fungal pathogens researchgate.net.

Table 1: Effect of this compound and its derivatives on Fungal Pathogens

Compound Fungal Species Effect Reference
MBOA (derived from HDMBOA) Bipolaris maydis Strong inhibition of conidia germination and germ tube growth nih.gov
MBOA (derived from HDMBOA) Curvularia lunata Strong inhibition of conidia germination and germ tube growth nih.gov
MBOA (derived from HDMBOA) Alternaria alternata Strong inhibition of conidia germination and germ tube growth nih.gov
This compound General Fungal Pathogens Accumulation induced by infection, precursor to toxic MBOA nih.govresearchgate.net

Plant-Microbe Interactions

The influence of this compound extends beyond direct interactions with pathogens to shaping the broader microbial community in the rhizosphere, the soil region directly influenced by root secretions. Maize roots exude a variety of compounds, including benzoxazinoids like this compound nih.gov. While the aglucone DIMBOA has been shown to attract beneficial bacteria like Pseudomonas putida to the rhizosphere, the role of exuded this compound in this process is also considered potentially significant, especially at later stages of plant development when DIMBOA exudation declines nih.gov.

The composition of benzoxazinoids in root exudates can influence the structure of the soil microbiome nih.gov. Different benzoxazinoid profiles, which would include varying levels of this compound, are correlated with different compositions of bacterial and fungal communities in the soil nih.gov. This suggests that by modulating the levels of this compound and other benzoxazinoids in its root exudates, the plant can actively shape the microbial environment to its benefit, potentially recruiting microbes that aid in nutrient uptake or disease suppression.

Plant-Plant Interactions (Allelopathy)

This compound is also implicated in allelopathy, the chemical inhibition of one plant by another. Benzoxazinoids released from the roots of plants like maize and wheat can affect the growth of neighboring plants nih.govnih.govnih.gov. When these compounds are exuded into the soil, they can be taken up by other plants and interfere with their growth and development.

The production and exudation of allelochemicals, including benzoxazinoids, can be influenced by the presence of neighboring plants nih.gov. Linalool, a volatile compound, can trigger the exudation of this compound from maize roots, which in turn reshapes the rhizosphere microbiome researchgate.net. This altered microbiome can then induce broad-spectrum resistance in the maize plant, illustrating a complex interplay between plant-plant signaling and plant-microbe interactions that influences plant defense researchgate.net. The release of this compound and other benzoxazinoids into the soil is a key mechanism through which plants can compete with their neighbors.

Defense Allocation Trade-offs and Specificity

The conversion of DIMBOA-Glc to this compound represents a critical trade-off in maize defense strategy oup.com. While this compound is more toxic to certain chewing herbivores, the precursor DIMBOA-Glc is essential for inducing callose deposition, an effective defense against phloem-feeding aphids oup.comnih.govoup.com. Therefore, an increased allocation of DIMBOA-Glc towards this compound production can enhance resistance to caterpillars but may compromise resistance to aphids oup.comoup.com.

Table 2: Comparison of Defensive Roles of DIMBOA-Glc and this compound

Feature DIMBOA-Glc This compound Reference
Primary Target Herbivore Phloem-feeding aphids Chewing herbivores (e.g., caterpillars) oup.comoup.com
Toxicity to Aphids (in vitro) Less toxic More toxic nih.govoup.com
Role in Callose Deposition Induces callose formation Does not induce callose formation oup.comnih.govnih.gov
Effect on Aphid Resistance (in vivo) Higher levels associated with increased resistance Higher levels associated with decreased resistance nih.govoup.com
Induction by Herbivory Precursor, levels may decrease upon conversion Levels increase upon chewing herbivore attack oup.comnih.gov

Molecular Mechanisms of Hdmboa Glc Action

Signalling Molecule Roles

While benzoxazinoids are recognized as important signaling molecules in plant defense, the role of HDMBOA-Glc is primarily indirect. Research has demonstrated that the precursor, DIMBOA, and its glucoside, DIMBOA-Glc, act as key extracellular signals for inducing callose deposition, a crucial component of innate immunity in maize against certain pathogens and phloem-feeding insects like aphids. uu.nloup.comoup.com Callose is a β-1,3-glucan polymer that is deposited at the site of attack, strengthening the cell wall and physically impeding further invasion. mdpi.com

Infiltration of maize leaf apoplast with DIMBOA triggers this callose response in a dose-dependent manner. uu.nl Conversely, similar experiments using this compound have shown it to be inactive, failing to induce any significant callose deposition. uu.nloup.com Therefore, this compound itself does not appear to function as a direct signal for this specific defense response.

The primary signaling role of this compound is modulatory, arising from its biosynthesis from DIMBOA-Glc. The enzymatic methylation that converts DIMBOA-Glc into this compound reduces the available pool of the signal-active DIMBOA-Glc. oup.comnih.gov This conversion creates a trade-off in the plant's defense allocation: enhancing one form of defense (direct toxicity via HDMBOA) comes at the cost of diminishing another (signal-induced callose deposition). nih.gov

Influence on Other Plant Defense Responses

Enhanced Direct Toxicity: The conversion to this compound enhances direct resistance against many chewing herbivores. nih.gov Upon tissue damage, glucosidases cleave the sugar moiety, releasing the unstable aglycone, HDMBOA. This aglycone is more reactive and degrades more rapidly than DIMBOA, making it a more potent toxin. oup.comnih.gov This rapid breakdown is associated with increased resistance to leaf-chewing insects. nih.gov

Reduced Aphid Resistance: While beneficial against chewing herbivores, the shift from DIMBOA-Glc to this compound can render the plant more susceptible to phloem-feeding aphids. oup.comnih.gov Aphids are less affected by the aglycone toxins released during chewing and are more susceptible to defenses like callose deposition, which can block phloem sieve elements and impede their stylet penetration. oup.com Since DIMBOA-Glc is the primary signal for callose formation, its depletion following conversion to this compound leads to a weaker callose response and, consequently, reduced aphid resistance. oup.comnih.gov This creates an ecologically significant trade-off, where caterpillar-induced accumulation of this compound can inadvertently increase the plant's vulnerability to subsequent aphid attack. oup.com

Table 1. Comparison of Defensive Functions of DIMBOA-Glc and this compound in Maize
CharacteristicDIMBOA-GlcThis compound
Primary Role Constitutive defense; Signaling moleculeInducible defense; Potent pro-toxin
Callose Induction Active signal, induces depositionInactive, does not induce deposition uu.nloup.com
Effectiveness vs. Aphids High (via callose signaling) oup.comLow (due to lack of callose signaling) nih.gov
Effectiveness vs. Chewing Herbivores Moderate toxicity (via DIMBOA aglycone)High toxicity (via more reactive HDMBOA aglycone) nih.govnih.gov
Induction by Herbivory Levels typically decrease upon conversionLevels significantly increase nih.govnih.govnih.gov

Detoxification and Sequestration by Herbivores

Insect herbivores have evolved diverse strategies to cope with plant chemical defenses like benzoxazinoids. These strategies range from metabolic detoxification to the co-opting of plant toxins for the herbivore's own defense.

One key detoxification strategy employed by lepidopteran herbivores, such as Spodoptera species, is the re-glycosylation of toxic aglucones. nih.gov After the plant's glucosidases release the toxic DIMBOA aglycone in the insect gut, the insect's own glucosyltransferases attach a glucose molecule back onto the toxin. nih.gov

Crucially, this process is stereoselective. The plant stores the compound as (2R)-DIMBOA-Glc. The insect, however, converts the DIMBOA aglucone into its epimer, (2S)-DIMBOA-Glc. nih.gov This altered stereochemistry renders the new glucoside unrecognizable to the plant's β-glucosidases, meaning it cannot be reactivated into a toxin. nih.gov This stereoselective re-glycosylation effectively neutralizes the plant's two-component defense system. However, research suggests this detoxification mechanism is less effective against HDMBOA, which may explain why the induction of this compound provides a more potent defense against specialist herbivores. oup.com

Some specialist herbivores have evolved beyond simple detoxification to actively sequester plant toxins for their own benefit. A remarkable example is the Western corn rootworm (Diabrotica virgifera virgifera), a major maize pest. This insect specifically accumulates this compound from maize roots into its own body, particularly in the hemolymph (blood). oup.comelifesciences.orgresearchgate.net

The rootworm utilizes the sequestered compound in a sophisticated two-part defense against its own enemies, particularly entomopathogenic nematodes and their symbiotic bacteria: oup.comelifesciences.org

Activation against Internal Enemies: The larva can hydrolyze the sequestered this compound to produce the toxic breakdown product 6-methoxy-2-benzoxazolinone (MBOA) upon attack by predators or pathogens. oup.comelifesciences.org This activation creates a toxic internal environment that can kill the symbiotic bacteria injected by nematodes, thus protecting the rootworm. oup.com

Repellent Formation: The rootworm also metabolizes MBOA through N-glycosylation to form MBOA-Glc. elifesciences.org This compound is then excreted in the frass and released onto the larva's exoskeleton, where it acts as a potent repellent against the host-seeking juvenile nematodes, preventing the initial attack. oup.comelifesciences.org

This strategy demonstrates a remarkable co-evolutionary adaptation, where the herbivore not only withstands the plant's chemical weapon but actively co-opts it, combining stabilization (MBOA-Glc) and reactivation (this compound to MBOA) to defend itself against threats from the third trophic level. elifesciences.org

Table 2. Sequestration and Utilization of this compound by the Western Corn Rootworm (Diabrotica virgifera virgifera)
ProcessCompound(s) InvolvedLocation in HerbivoreDefensive Function for Herbivore
Sequestration This compoundHemolymph elifesciences.orgresearchgate.netStored pro-toxin for later use
Activation This compound → MBOAHemolymph (upon attack)Kills entomopathogenic bacteria oup.com
Metabolism & Excretion MBOA → MBOA-GlcFrass, Exoskeleton elifesciences.orgRepels host-seeking nematodes oup.comelifesciences.org

Evolutionary Biology of Hdmboa Glc Biosynthesis and Function

Convergent Evolution of Biosynthetic Pathways

The biosynthesis of benzoxazinoids (BXDs), including HDMBOA-Glc, offers a compelling example of convergent evolution, where similar biochemical pathways have arisen independently in distantly related plant lineages. While the core pathway leading to the precursor DIMBOA-Glc is considered to have a single origin within the grass family (Poaceae), the subsequent modification steps, particularly the formation of this compound, have evolved multiple times. nih.govpnas.org

Research demonstrates that the benzoxazinoid pathway as a whole has evolved independently at least three times among flowering plants, with distinct sets of enzymes recruited in monocots like maize and in various eudicot species. nih.govpnas.org Within the grasses themselves, the enzyme responsible for the conversion of DIMBOA-Glc to this compound showcases this phenomenon. In maize (Zea mays), this reaction is catalyzed by a group of related O-methyltransferases (OMTs), including ZmBX10, ZmBX11, ZmBX12, and ZmBX14. nih.gov However, in wheat (Triticum aestivum), an enzyme designated TaBX10 also performs this same methylation step but is not closely related to the maize enzymes. nih.govresearchgate.net

Phylogenetic analyses reveal that the maize and wheat OMTs belong to separate, well-defined clades, indicating that the ability to methylate DIMBOA-Glc at the 4-hydroxyl group to produce this compound evolved independently in the evolutionary lineages leading to maize and wheat. nih.govresearchgate.net This suggests a strong selective pressure, likely from herbivores and pathogens, favoring the evolution of this specific chemical defense, leading to different enzymatic solutions for the same biochemical problem in different species.

Diversification of this compound Related Genes

The genetic architecture underlying this compound biosynthesis is a product of extensive gene duplication and subsequent functional diversification. The evolution of the broader benzoxazinoid pathway in grasses began with duplications of an ancestral tryptophan synthase alpha-subunit (TSA) gene, which gave rise to Bx1, and a cytochrome P450 gene from the CYP71C subfamily, which led to Bx2, Bx3, Bx4, and Bx5. nih.govfao.org These core genes are often found in a conserved cluster in maize, which is thought to facilitate their co-inheritance. fao.orgoup.com

The genes responsible for the final, diversifying steps that produce this compound and other related compounds arose from more recent evolutionary events. In maize, the O-methyltransferases that convert DIMBOA-Glc to this compound (Bx10, Bx11, Bx12, Bx14) are the result of tandem gene duplications. nih.govoup.com These enzymes are closely related to flavonoid O-methyltransferases (FOMTs), suggesting they evolved from an ancestral FOMT. nih.govunileon.es This evolutionary leap involved a series of complex mutations that altered substrate specificity, shifting it from flavonoids to the benzoxazinoid DIMBOA-Glc. nih.gov

This diversification allows for nuanced control over the plant's chemical defense profile. For instance, the presence of multiple genes with the same function (Bx10, Bx11, Bx12) may enable variable defense activation in different tissues or in response to specific environmental triggers. nih.gov Further modifications to the benzoxazinoid core structure are catalyzed by other diversified enzymes, such as the 2-oxoglutarate-dependent dioxygenase (2-ODD) BX13 and the O-methyltransferase BX14, which create an even wider array of defensive compounds like DIM2BOA-Glc and HDM2BOA-Glc. nih.govresearchgate.net

Below is a table detailing the key genes in maize involved in the conversion of the precursor DIBOA-Glc to this compound and other downstream products.

GeneEnzyme TypeSubstrateProductFunction in Pathway
BX6 2-oxoglutarate-dependent dioxygenase (2-ODD)DIBOA-GlcTRIBOA-GlcHydroxylation at the C-7 position oup.comresearchgate.netmdpi.com
BX7 O-methyltransferase (OMT)TRIBOA-GlcDIMBOA-GlcMethylation of the 7-OH group nih.govmdpi.com
BX10, BX11, BX12 O-methyltransferases (OMTs)DIMBOA-GlcThis compoundMethylation of the 4-OH group nih.govoup.comnih.gov
BX13 2-oxoglutarate-dependent dioxygenase (2-ODD)DIMBOA-GlcTRIMBOA-GlcHydroxylation at the C-8 position pnas.orgnih.gov
BX14 O-methyltransferase (OMT)DIMBOA-Glc / DIM2BOA-GlcThis compound / HDM2BOA-GlcMethylation of the 4-OH group pnas.orgnih.govnih.gov

Co-evolutionary Dynamics with Biotic Stressors

The diversification of benzoxazinoids, particularly the conversion of DIMBOA-Glc to this compound, is a direct consequence of a co-evolutionary arms race between plants and their biotic stressors, such as insect herbivores and pathogens. nih.gov While DIMBOA-Glc is a constitutively produced defense compound in young maize plants, the production of this compound is strongly and rapidly induced in response to tissue damage caused by chewing herbivores (e.g., caterpillars) or fungal infections. pnas.orgnih.gov

This inducibility points to a tailored defense strategy. This compound has been shown to be more effective at deterring and reducing the growth of chewing herbivores compared to its precursor, DIMBOA-Glc. nih.govnih.gov Upon tissue disruption, the glucosides are hydrolyzed into their unstable and toxic aglycones, DIMBOA and HDMBOA. The non-enzymatic breakdown of HDMBOA is faster than that of DIMBOA, potentially leading to a more rapid defensive response against attackers. nih.govnih.gov

Interestingly, this specialization creates a defensive trade-off. While this compound is more potent against chewing insects, its precursor DIMBOA-Glc is more effective in defending against phloem-feeding aphids. oup.com DIMBOA-Glc, but not this compound, induces the deposition of callose, a polysaccharide that can block phloem sieve tubes and reinforce cell walls, making it harder for aphids to feed. oup.comchimia.ch This differential activity suggests that the evolution of the this compound pathway provided plants with a mechanism to fine-tune their defenses against specific types of attackers, highlighting the dynamic nature of plant-herbivore co-evolution. researchgate.net The balance between constitutive DIMBOA-Glc levels and inducible this compound accumulation reflects divergent evolutionary strategies, with some maize lines relying on the former and others on the latter. nih.gov

The table below summarizes the differential roles of DIMBOA-Glc and this compound in mediating interactions with various biotic stressors.

CompoundEffect on Chewing Herbivores (e.g., Caterpillars)Effect on Phloem-Feeding Insects (e.g., Aphids)Effect on Fungal Pathogens
DIMBOA-Glc Moderately toxic/deterrent. nih.govHigh resistance; induces callose deposition, impeding feeding. oup.comchimia.chAssociated with innate immunity. pnas.org
This compound Highly toxic/deterrent; accumulation is strongly induced by feeding. nih.govnih.govLess effective; does not induce callose deposition. oup.comchimia.chAccumulation is strongly induced by infection, suggesting a key role in defense. nih.gov

Analytical Methodologies for Hdmboa Glc Research

Extraction Techniques from Plant Tissues

The initial step in HDMBOA-Glc analysis involves efficient extraction from plant tissues. Mechanical disruption methods are commonly employed, such as using a paint shaker at 10 Hz for 4 minutes, followed by centrifugation at 13,000g for 30 minutes to sediment cell debris, with the supernatant stored at -20°C for subsequent analysis nih.gov.

For more specific applications, such as the analysis of apoplastic fluids, collected leaf tissues are submerged in a proteinase K solution, followed by vacuum infiltration at 260 kPa for 5 minutes uu.nl. This method facilitates the release of compounds from the extracellular space.

Maintaining compound integrity during extraction is paramount, as plant β-glucosidases can rapidly hydrolyze benzoxazinone (B8607429) glucosides, including this compound, into their respective aglucones upon tissue maceration scielo.br. These aglucones can then spontaneously degrade into benzoxazolinones scielo.br. Studies have reported high recovery rates, exceeding 98%, when purified benzoxazinoid compounds were added to plant tissues prior to grinding, indicating the efficiency of certain extraction protocols uu.nl.

Advanced extraction techniques like Pressurized Liquid Extraction (PLE) have also been evaluated for benzoxazinone derivatives. When coupled with solid-phase extraction (SPE) using LiChrolut RP C18 cartridges, PLE has demonstrated robust recoveries for these compounds.

Table 1: Representative Recovery Rates for Benzoxazinoid Extraction

Compound ClassExtraction MethodRecovery Rate (%)Source
BenzoxazinoidsTissue grinding (with purified compound spike)>98 uu.nl
Benzoxazinone DerivativesPressurized Liquid Extraction (PLE) + SPE66-110 researchgate.net

Separation and Quantification Methods

A variety of chromatographic and spectroscopic techniques are utilized for the separation and quantification of this compound. Liquid chromatography (LC) methods are generally preferred over gas chromatography (GC) due to the non-volatile nature of benzoxazinoids, which would otherwise necessitate a time-consuming derivatization step for GC analysis fateallchem.dkmdpi.com.

HPLC-DAD is a widely used technique for the separation and quantification of this compound in plant extracts. It allows for the identification of this compound alongside other major benzoxazinoid compounds such as DIMBOA-Glc and DIMBOA in both whole-leaf and apoplastic extracts uu.nlplos.orgresearchgate.netresearchgate.net. Quantification is typically achieved by establishing standard curves that demonstrate a linear relationship between peak area and compound concentration, with retention times determined using synthetic standards uu.nl.

For analytical purposes, an Agilent 1200 HPLC system equipped with a Zorbax Eclipse XDB column has been successfully employed nih.gov. For more precise separations, an ACQUITY Premier CSH C18 Column (130 Å, 1.7 μm, 2.1 × 50 mm) operated at 30 °C, with a solvent flow of 0.6 mL/min, has been used. The mobile phase typically consists of water with 0.1% formic acid (Eluent A) and acetonitrile (B52724) with 0.1% formic acid (Eluent B), utilizing a gradient elution program for optimal separation nih.gov. HPLC can also be scaled up for semi-preparative purification of this compound from plant extracts, yielding pure compound for further structural analysis nih.govscielo.brnih.gov.

Table 2: Typical HPLC-DAD Parameters for this compound Analysis

ParameterValue/DescriptionSource
SystemAgilent 1200 HPLC nih.gov
ColumnZorbax Eclipse XDB nih.gov
Alternative ColumnACQUITY Premier CSH C18 (130 Å, 1.7 μm, 2.1 × 50 mm) nih.gov
Column Temperature30 °C nih.gov
Eluent AH₂O + 0.1% HCOOH nih.gov
Eluent BMeCN + 0.1% HCOOH nih.gov
Flow Rate0.6 mL/min nih.gov
DetectionDiode Array Detection (DAD) uu.nlplos.orgresearchgate.net

UHPLC-QTOFMS offers enhanced resolution and sensitivity, making it a powerful tool for the confirmation and characterization of this compound. This technique is frequently used to confirm the identity of this compound and other benzoxazinoids identified by HPLC-DAD uu.nlresearchgate.netmpg.de. The high-resolution mass spectrometry capabilities of QTOFMS are particularly valuable for distinguishing between isomeric compounds, such as HDMBOA and HM2BOA, which might be difficult to resolve with other methods acs.org. UHPLC-QTOFMS systems are often coupled with atmospheric pressure ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to facilitate the generation of ions from the analytes caister.com.

NMR spectroscopy is indispensable for the definitive structural elucidation and verification of this compound, especially after its purification via preparative HPLC uu.nlmpg.de. Both 1H NMR and advanced techniques like gradient correlation spectroscopy (COSY) and gradient heteronuclear single quantum coherence (HSQC) spectra are recorded to assign proton and carbon resonances and confirm the compound's structure uu.nl. NMR is crucial for determining the exact nature, linkage, and stereochemistry of sugar units in glycosylated compounds like this compound, information that high-resolution mass spectrometry alone may not fully provide acs.org. For instance, 1H-NMR spectra of this compound reveal proton resonances from both the aglycone framework and the glycoside moiety, with chemical shifts comparable to related glycosides uu.nl.

LC-APCI-MS/MS is a highly sensitive and robust method specifically developed for the confirmation of various benzoxazinones, including this compound, and for the identification of novel related compounds like HDM2BOA-Glc fateallchem.dk. This tandem mass spectrometry approach enhances both selectivity and sensitivity by filtering out chemical background noise, making it particularly effective for complex plant extracts fateallchem.dk. Spectra are typically acquired in the negative-ion mode, and the high sensitivity of MS detectors often reduces the need for extensive purification of raw extracts fateallchem.dk.

Considerations for Maintaining Compound Integrity During Analysis

Maintaining the chemical integrity of this compound throughout the analytical process is critical due to its susceptibility to enzymatic hydrolysis and subsequent degradation. This compound is stored in plants as a stable glucoside, but upon tissue disruption, endogenous β-glucosidases can cleave the sugar moiety, releasing the active aglycone HDMBOA scielo.brnih.govresearchgate.net. This aglycone is known to be less stable than DIMBOA and can undergo further non-enzymatic breakdown nih.gov.

Therefore, careful sample preparation is essential to prevent the premature activation or degradation of this compound. Rapid inactivation of enzymes, often through immediate freezing or specific solvent extractions, is crucial to preserve the native glycosylated form. Different extraction methods can lead to varying product profiles if not properly controlled for enzymatic activity scielo.br. For example, studies have shown that the glycosylated form of this compound itself does not exhibit deterrent effects; rather, its interaction with plant enzymes to release the aglycone is what deters herbivores researchgate.net. This underscores the importance of analyzing this compound in its intact glycosylated state to understand its physiological role accurately.

Q & A

Basic Research Questions

Q. How can researchers accurately quantify HDMBOA-Glc concentrations in plant tissues under varying environmental conditions?

  • Methodological Answer : this compound quantification involves extraction using methanol/water solvents, followed by analysis via HPLC-MS. Statistical validation requires checking data normality; parametric tests (e.g., ANOVA) are used for normally distributed data, while non-parametric alternatives (e.g., Kruskal-Wallis) address skewed distributions. For example, leaf-specific this compound levels in maize under herbivory were analyzed using one-way ANOVA for leaves 2–3 and Kruskal-Wallis tests for leaf 4 due to violated ANOVA assumptions . Replication (n ≥ 5) and controlled growth chambers are critical for reducing variability .

Q. What environmental factors significantly influence this compound accumulation in maize?

  • Methodological Answer : Elevated CO₂ (2x[CO₂]) and drought (H₂O deficit) are key factors. Experimental designs should isolate these variables using growth chambers with precise CO₂ control and regulated irrigation. For instance, ANOVA models revealed that [CO₂] × H₂O interactions significantly reduced stem this compound (p < 0.05), though drought alone had no effect. Independent CO₂ elevation reduced DIMBOA-Glc, a precursor to this compound, suggesting metabolic diversion under stress .

Q. How does jasmonic acid (JA) signaling regulate this compound biosynthesis in response to pathogens?

  • Methodological Answer : JA mediates the conversion of DIMBOA-Glc to this compound during pathogen attack. Researchers can validate this by applying JA biosynthesis inhibitors (e.g., phenidone) and measuring this compound via LC-MS. Mutant lines with compromised JA signaling (e.g., opr7 mutants) show reduced this compound accumulation, confirming JA's role. Time-course experiments post-inoculation are recommended to track dynamic changes .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing interaction effects on this compound levels in multi-stressor experiments?

  • Methodological Answer : Two-way ANOVA (Type II) is preferred for assessing [CO₂] × H₂O interactions, as it accounts for unbalanced designs. Post hoc tests (e.g., Tukey-Kramer) identify specific treatment differences. Marginal significance (e.g., p = 0.06 for stem this compound at 2x[CO₂]+H₂O) warrants larger sample sizes or Bayesian statistics to reduce Type II errors .

Q. How should researchers reconcile contradictory findings in this compound studies, such as stressor-specific responses?

  • Methodological Answer : Contradictions often arise from divergent experimental conditions (e.g., developmental stage, stressor intensity). Meta-analyses of cross-study data, stratified by growth stage (e.g., V6 vs. VT maize) and stressor duration, can clarify patterns. For example, CO₂ effects on this compound may be masked in drought-compromised plants due to resource allocation trade-offs .

Q. What methodologies ensure reproducibility in this compound experiments across laboratories?

  • Methodological Answer : Standardize protocols for (i) plant growth (e.g., 16h light/8h dark cycles, 25°C), (ii) tissue sampling (e.g., leaf 3 at 10:00 AM), and (iii) analytical validation (e.g., spike-in internal standards for LC-MS). Collaborative trials using shared mutant lines (e.g., bx1 mutants lacking benzoxazinoids) can benchmark inter-lab consistency .

Q. How can researchers design experiments to study this compound’s role under combined biotic and abiotic stressors?

  • Methodological Answer : Use factorial designs exposing plants to pathogens (e.g., Fusarium graminearum) and abiotic stressors (e.g., drought) simultaneously. Measure this compound alongside defense hormones (JA, salicylic acid) and physiological markers (e.g., stomatal conductance). RNA-seq can identify stress-specific biosynthetic pathways (e.g., Bx6 gene expression) .

Data Presentation and Interpretation Guidelines

  • Tables : Include ANOVA summaries (F-values, p-values, effect sizes) for key interactions (e.g., [CO₂] × H₂O on this compound) .
  • Figures : Use line graphs to depict temporal this compound dynamics and bar charts for treatment comparisons. Highlight marginal significance with asterisks († for p < 0.1) .
  • Discussion : Contrast findings with prior studies (e.g., DIMBOA-Glc vs. This compound responses to JA) and propose mechanisms for unresolved results (e.g., CO₂-induced metabolic shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.